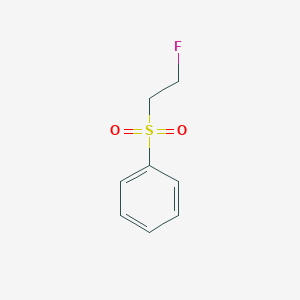![molecular formula C48H36Sn B14671831 Tetra([1,1'-biphenyl]-4-yl)stannane CAS No. 39767-03-8](/img/structure/B14671831.png)
Tetra([1,1'-biphenyl]-4-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra([1,1’-biphenyl]-4-yl)stannane is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are known for their versatility in organic synthesis and industrial applications. Tetra([1,1’-biphenyl]-4-yl)stannane, in particular, is characterized by its tetrahedral structure where the tin atom is bonded to four biphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra([1,1’-biphenyl]-4-yl)stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organotin compound and an organic halide or pseudohalide . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, often in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Tetra([1,1’-biphenyl]-4-yl)stannane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetra([1,1’-biphenyl]-4-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The biphenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Organotin oxides and hydroxides.
Reduction: Tin(II) derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tetra([1,1’-biphenyl]-4-yl)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Tetramethylstannane: Another organotin compound with four methyl groups attached to the tin atom.
Tributyltin chloride: Contains three butyl groups and one chloride attached to the tin atom.
Stannatrane: A tin-based atrane with a unique tricyclic structure.
Uniqueness
Tetra([1,1’-biphenyl]-4-yl)stannane is unique due to its tetrahedral structure with four biphenyl groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in specific organic synthesis reactions and industrial applications.
Properties
CAS No. |
39767-03-8 |
|---|---|
Molecular Formula |
C48H36Sn |
Molecular Weight |
731.5 g/mol |
IUPAC Name |
tetrakis(4-phenylphenyl)stannane |
InChI |
InChI=1S/4C12H9.Sn/c4*1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h4*1,3-10H; |
InChI Key |
UBCQYEBJEUFPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



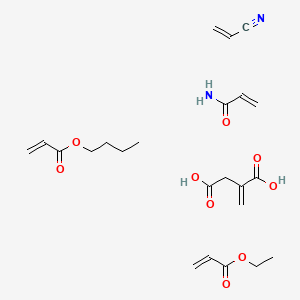
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
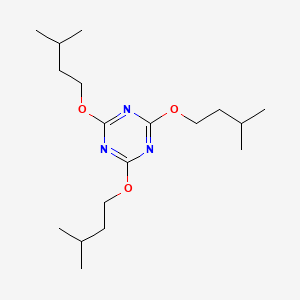

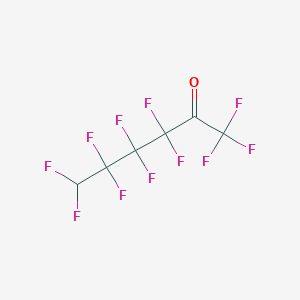
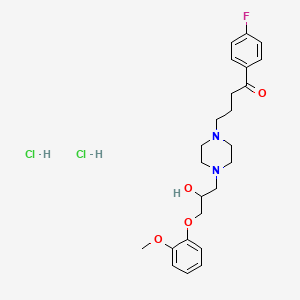
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)


![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
